

# Introduction: The Strategic Value of Substituted Pyridines in Drug Discovery

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## Compound of Interest

**Compound Name:** 2-Chloro-5-hydroxypyridine-3-carbonitrile

**Cat. No.:** B1367269

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Substituted pyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved therapeutic agents. Their prevalence stems from their ability to engage in hydrogen bonding, their metabolic stability, and their capacity to serve as versatile synthetic platforms. Within this class, **2-Chloro-5-hydroxypyridine-3-carbonitrile** emerges as a highly valuable and functionalized building block for the synthesis of complex molecular architectures. Its trifunctional nature—possessing reactive chloro, hydroxyl, and cyano groups—provides chemists with multiple, orthogonal handles for molecular elaboration, enabling the systematic exploration of chemical space in drug discovery programs.

This guide provides a detailed exploration of **2-Chloro-5-hydroxypyridine-3-carbonitrile**, outlining its properties, core reactivity, and detailed protocols for its application in common, yet powerful, synthetic transformations. The protocols are designed to be self-validating, with explanations for key steps and expected outcomes, reflecting field-proven methodologies.

## Physicochemical & Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of any successful and safe experimental design.

Table 1: Physicochemical Properties of **2-Chloro-5-hydroxypyridine-3-carbonitrile**

Property	Value	Source
CAS Number	74650-75-2	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>3</sub> CIN <sub>2</sub> O	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	154.55 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Off-white to light yellow solid	<a href="#">[3]</a>
Melting Point	>250 °C	N/A
Solubility	Slightly soluble in water (4.2 g/L at 25°C). Soluble in polar organic solvents like DMSO, DMF, and methanol.	<a href="#">[1]</a>

Table 2: GHS Hazard and Precautionary Statements

Category	Information	Source
Pictogram(s)	Warning	<a href="#">[4]</a>
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	<a href="#">[4]</a> <a href="#">[5]</a>
Precautionary Statements	P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	<a href="#">[5]</a> <a href="#">[6]</a>

Note: Researchers must consult the full Safety Data Sheet (SDS) from their specific vendor before handling this chemical.[\[5\]](#)[\[7\]](#)

## Core Reactivity and Synthetic Strategy

The utility of **2-Chloro-5-hydroxypyridine-3-carbonitrile** lies in the distinct reactivity of its three functional groups. The pyridine ring is electron-deficient, which makes the chlorine atom at the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr). This is the most common and powerful transformation for this scaffold.

The hydroxyl group at C5 can be alkylated (e.g., Williamson ether synthesis), acylated, or used to modulate the electronic properties of the ring. The nitrile group at C3 is a versatile handle that can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, providing further avenues for diversification.

The diagram below illustrates the primary site of reactivity for SNAr reactions, which is a cornerstone of its application.

Caption: General SNAr reaction on the pyridine scaffold.

## Experimental Protocol 1: Synthesis of 2-Amino-5-hydroxypyridine-3-carbonitrile via Buchwald-Hartwig Amination

This protocol details the conversion of the chloro-substituent to an amino group, a common step in constructing pharmacologically active molecules. This C-N cross-coupling reaction is a testament to the versatility of the starting material.

### Materials & Reagents:

- **2-Chloro-5-hydroxypyridine-3-carbonitrile** (1.0 eq)
- Benzophenone imine (1.2 eq)
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ , 0.02 eq)
- Xantphos (0.04 eq)

- Cesium carbonate ( $\text{Cs}_2\text{CO}_3$ , 2.0 eq)
- Anhydrous 1,4-Dioxane
- Hydrochloric acid (2M aqueous solution)
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

#### Step-by-Step Methodology:

- Reaction Setup: To an oven-dried Schlenk flask, add **2-Chloro-5-hydroxypyridine-3-carbonitrile**, cesium carbonate, palladium(II) acetate, and Xantphos.
- Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to establish an inert atmosphere.
- Solvent and Reagent Addition: Add anhydrous 1,4-dioxane via syringe, followed by benzophenone imine.
- Reaction: Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- Cooling and Quenching: Cool the mixture to room temperature. Add 2M HCl and stir vigorously for 1 hour to hydrolyze the imine intermediate.
- Neutralization: Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is ~7-8.
- Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
- Washing: Combine the organic layers and wash sequentially with water and brine.

- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purification: Purify the resulting crude solid by column chromatography on silica gel to yield the final product, 2-Amino-5-hydroxypyridine-3-carbonitrile.

## Experimental Protocol 2: Synthesis of a Biaryl Ether via Suzuki-Miyaura Coupling

This protocol demonstrates the power of palladium-catalyzed cross-coupling to form a C-C bond at the C2 position, a key transformation for creating biaryl structures often found in kinase inhibitors and other targeted therapies.

Workflow Diagram:



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Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Materials & Reagents:

- **2-Chloro-5-hydroxypyridine-3-carbonitrile** (1.0 eq)
- 4-Methoxyphenylboronic acid (1.5 eq)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ( $\text{Pd}(\text{dppf})\text{Cl}_2$ , 0.05 eq)
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ , 3.0 eq)
- 1,4-Dioxane and Water (4:1 mixture)
- Ethyl acetate

- Brine
- Anhydrous magnesium sulfate

#### Step-by-Step Methodology:

- Reagent Mixture: In a round-bottom flask, combine **2-Chloro-5-hydroxypyridine-3-carbonitrile**, 4-methoxyphenylboronic acid, Pd(dppf)Cl<sub>2</sub>, and potassium carbonate.
- Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10 minutes.
- Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
- Reaction: Heat the mixture to 90 °C with vigorous stirring for 8-12 hours. The reaction should turn dark. Monitor for completion using TLC or LC-MS.
- Cooling and Filtration: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
- Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
- Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
- Purification: Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.

## Expected Characterization Data

Proper characterization is essential to confirm the identity and purity of synthesized compounds.

Table 3: Representative Spectroscopic Data for 2-Chloro-5-hydroxypyridine[3]

Technique	Data
<sup>1</sup> H NMR (CD <sub>3</sub> OD, 300 MHz)	δ 7.20-7.28 (m, 2H), 7.88 (m, 1H)
Mass Spec (Cl/NH <sub>3</sub> )	m/z: 130, 132 (M+H) <sup>+</sup> ; 147, 149 (M+NH <sub>4</sub> ) <sup>+</sup>
Melting Point	155 °C

Note: The <sup>1</sup>H NMR data from the source appears to be for the related compound 2-chloro-5-hydroxypyridine, not the 3-carbonitrile derivative. Researchers should expect two distinct singlets or doublets in the aromatic region for the title compound.

## Troubleshooting Guide

Table 4: Common Experimental Issues and Solutions

Problem	Possible Cause(s)	Recommended Solution(s)
Low or No Product Yield	Inactive catalyst; Insufficiently inert atmosphere (oxygen contamination); Poor quality solvent/reagents; Incorrect temperature.	Use a fresh batch of catalyst and ligand. Ensure proper degassing of solvents and purging of the reaction vessel. Use anhydrous solvents. Verify thermometer calibration.
Incomplete Reaction	Insufficient reaction time or temperature; Steric hindrance from bulky substrates.	Extend the reaction time. Incrementally increase the temperature. Consider a more active catalyst system (e.g., a different ligand).
Complex Mixture of Products	Side reactions (e.g., homocoupling of boronic acid); Decomposition of starting material or product.	Lower the reaction temperature. Use a different base. Ensure slow and controlled addition of reagents if necessary.
Difficulty in Purification	Co-elution of product with starting material or byproducts.	Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step.

## Conclusion

**2-Chloro-5-hydroxypyridine-3-carbonitrile** is a powerful and versatile building block in modern organic synthesis. Its defined points of reactivity allow for selective and high-yielding transformations, particularly through palladium-catalyzed cross-coupling reactions. The protocols and data presented herein provide a robust framework for researchers in drug discovery and materials science to confidently employ this reagent in the creation of novel and complex molecular entities. Adherence to rigorous experimental technique, including the maintenance of inert conditions and thorough product characterization, is paramount to achieving success.

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